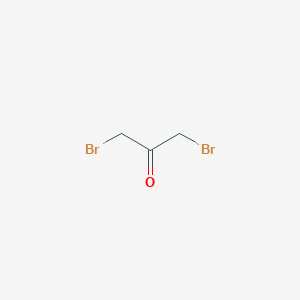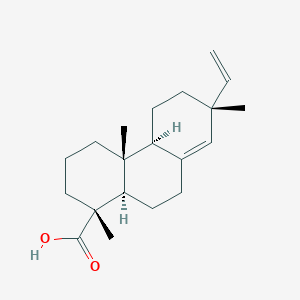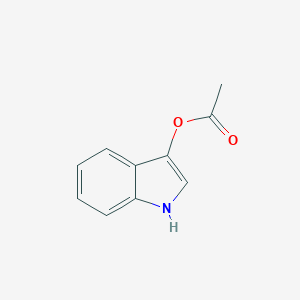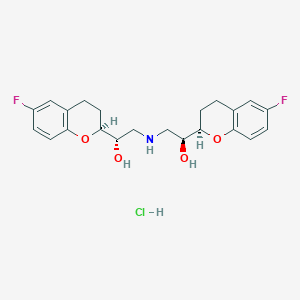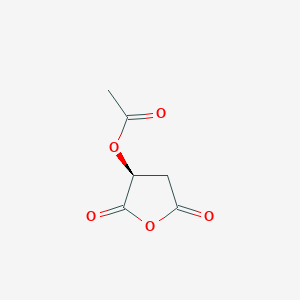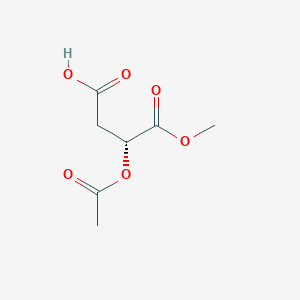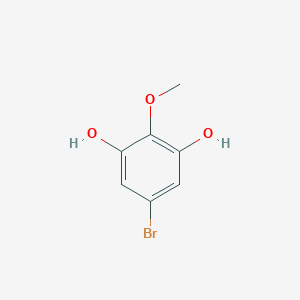
5-Bromo-2-methoxyresorcinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted resorcinol derivatives, including compounds similar to 5-Bromo-2-methoxyresorcinol, can be achieved through the alkylation of bromo-methoxycyclohexenones followed by aromatization processes. For example, Wenjie Shao and D. Clive detailed a method where 2-Bromo-3-methoxycyclohex-2-en-1-ones are alkylated and then treated with DBU in PhMe, leading to the formation of resorcinol monomethyl ethers with specific substitution patterns, showcasing the versatility of bromo- and methoxy-resorcinols in synthetic chemistry (Shao & Clive, 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 5-Bromo-2-methoxyresorcinol has been studied using X-ray diffraction techniques, revealing details about their crystalline structure and conformation. For instance, Hamza M. Abosadiya et al. investigated the structure of a C-5-bromo-2-hydroxyphenylcalix[4]-2-methylresorcinarene, providing insights into the geometry and electronic structure of bromo-methoxy-resorcinol derivatives (Abosadiya et al., 2013).
Chemical Reactions and Properties
Brominated and methoxylated resorcinols participate in a variety of chemical reactions, owing to the electrophilic nature of the bromine atom and the electron-donating effect of the methoxy group. These properties facilitate nucleophilic substitution reactions, as well as the formation of polymers and heterocyclic compounds. The synthesis and reactivity of such compounds were demonstrated in studies by F. Xi, W. Basset, and O. Vogl, where derivatives were prepared through reactions with nitrobenzenediazonium chloride, showcasing the chemical versatility of these molecules (Xi, Basset, & Vogl, 1984).
Aplicaciones Científicas De Investigación
Synthesis of Substituted Resorcinol Derivatives
One application of bromo- and methoxy-substituted compounds is in the synthesis of novel organic molecules. For instance, Shao and Clive (2015) developed a method for synthesizing substituted resorcinol monomethyl ethers from 2-bromo-3-methoxycyclohex-2-en-1-ones. This process involves alkylation followed by aromatization, illustrating a practical approach to obtaining derivatives of resorcinol with defined substitution patterns, which are valuable in various chemical syntheses (Shao & Clive, 2015).
Antiproliferative Activities in Human Neuroblastoma Cells
Another research area explores the antiproliferative properties of methoxy- and bromo-substituted indirubins. Saito et al. (2011) synthesized methoxy- and bromo-indirubins and tested their activities on human neuroblastoma cells, finding that 5'-methoxyindirubin induced cell death without harming normal cells. This highlights the potential therapeutic applications of methoxy- and bromo-substituted compounds in cancer treatment (Saito et al., 2011).
Antioxidant and Antiviral Activities
Compounds derived from 5-Bromo-2-methoxyresorcinol also exhibit significant biological activities. For example, Abosadiya et al. (2013) synthesized C-5-bromo-2-hydroxyphenylcalix[4]-2-methyl resorcinarene and investigated its antioxidant and antiviral activities. The compound showed strong antiviral activity against HSV-1 and weak antibacterial activity against Gram-positive bacteria, besides being non-toxic to Vero cells (Abosadiya et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-methoxybenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXALXBGJPYMSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436465 |
Source


|
| Record name | 5-BROMO-2-METHOXYRESORCINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxyresorcinol | |
CAS RN |
133932-61-3 |
Source


|
| Record name | 5-BROMO-2-METHOXYRESORCINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

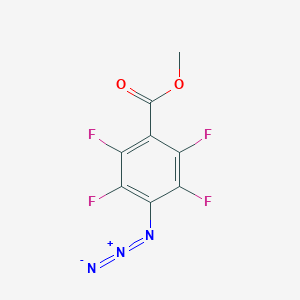
![4,5,6-Tris(benzyloxy)-1-[(benzyloxy)methyl]cyclohex-2-en-1-ol](/img/structure/B16886.png)
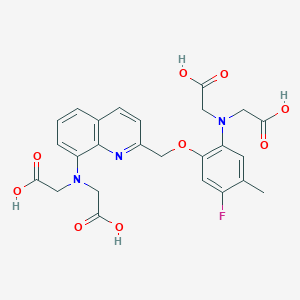
![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)


